2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
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Overview
Description
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a pyrazole derivative under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to a disruption of normal cellular processes. This compound may also interfere with the synthesis of essential biomolecules, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzaldehyde: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Properties
Molecular Formula |
C18H15Cl2N3O3 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-10-2-1-9(12(20)5-10)7-22-8-11(6-21-22)23-17(24)15-13-3-4-14(26-13)16(15)18(23)25/h1-2,5-6,8,13-16H,3-4,7H2 |
InChI Key |
QAGUXRWQZDNBFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CN(N=C4)CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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